4-Bromo-5-chloro-2-ethoxyaniline

Catalog No.
S3117665
CAS No.
1400644-28-1
M.F
C8H9BrClNO
M. Wt
250.52
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-5-chloro-2-ethoxyaniline

CAS Number

1400644-28-1

Product Name

4-Bromo-5-chloro-2-ethoxyaniline

IUPAC Name

4-bromo-5-chloro-2-ethoxyaniline

Molecular Formula

C8H9BrClNO

Molecular Weight

250.52

InChI

InChI=1S/C8H9BrClNO/c1-2-12-8-3-5(9)6(10)4-7(8)11/h3-4H,2,11H2,1H3

InChI Key

ZYVZHJVGFUZPNT-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1N)Cl)Br

Solubility

not available

Medicinal Chemistry and Drug Development

Field:

Medicinal chemistry and pharmaceutical research.

Summary:

4-Bromo-5-chloro-2-ethoxyaniline serves as a valuable intermediate in the synthesis of various bioactive compounds. Researchers use it to create novel drug candidates or optimize existing ones. By modifying its structure, scientists can explore potential therapeutic effects, such as anticancer, antimicrobial, or anti-inflammatory properties.

Experimental Procedures:

Results:

4-Bromo-5-chloro-2-ethoxyaniline is an organic compound characterized by the molecular formula C8H9BrClN2OC_8H_9BrClN_2O. It is a derivative of aniline, featuring a bromine atom at the 4-position, a chlorine atom at the 5-position, and an ethoxy group at the 2-position of the aromatic ring. This unique substitution pattern contributes to its distinct chemical properties and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

, including:

  • Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by other nucleophiles under suitable conditions, allowing for the introduction of diverse functional groups.
  • Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives, expanding the range of potential derivatives.
  • Reduction: The compound can be reduced to form corresponding amines or other reduced products, which may have different biological activities.

Common reagents used in these reactions include sodium methoxide for nucleophilic substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reduction.

The synthesis of 4-Bromo-5-chloro-2-ethoxyaniline typically involves two main steps:

  • Bromination: 2-Ethoxyaniline is treated with bromine in an appropriate solvent (e.g., acetic acid) to introduce the bromine atom at the para position relative to the amino group.
  • Chlorination: The resulting brominated product undergoes chlorination using agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the meta position.

These methods can be optimized in industrial settings for higher yield and purity, often utilizing continuous flow reactors and automated systems .

4-Bromo-5-chloro-2-ethoxyaniline has several applications across various fields:

  • Organic Synthesis: Serves as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Explored for potential drug candidates due to its unique structural features.
  • Material Science: Used in synthesizing polymers and materials with specific properties.

Interaction studies involving 4-Bromo-5-chloro-2-ethoxyaniline focus on its reactivity with biological molecules or other chemical species. These studies help elucidate its mechanism of action in biological systems or its potential interactions with other drugs. Understanding these interactions is crucial for assessing safety and efficacy in pharmaceutical applications.

Several compounds share structural similarities with 4-Bromo-5-chloro-2-ethoxyaniline. Notable examples include:

Compound NameMolecular FormulaKey Features
4-BromoanilineC6H6BrNC_6H_6BrNLacks ethoxy group; used as a precursor
5-Bromo-2-chloroanilineC8H9BrClNC_8H_9BrClNSimilar structure; different position of bromine
4-Ethoxy-2-chloroanilineC8H9ClNC_8H_9ClNSimilar structure; lacks bromine atom

Uniqueness

4-Bromo-5-chloro-2-ethoxyaniline is unique due to the combination of both bromine and chlorine atoms along with the ethoxy group. This specific arrangement imparts distinct chemical properties and reactivity that are not present in simpler analogs. The presence of multiple halogens enhances its potential interactions in biological systems and makes it a valuable compound for further research in organic synthesis and pharmaceuticals.

XLogP3

2.9

Dates

Modify: 2024-04-14

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